

# Application Note: SPE-Free Sample Preparation for Carnidazole in Plasma

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**Compound Focus:** Carnidazole-d3

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This application note outlines a rapid and cost-effective method for the determination of Carnidazole in animal plasma using liquid-liquid extraction (LLE), eliminating the need for solid-phase extraction (SPE) [1]. This protocol is adapted from a peer-reviewed method validated in accordance with international standards [1].

## Introduction and Principle

The analysis of nitroimidazoles like Carnidazole in biological samples typically requires robust sample clean-up to remove matrix interferences prior to LC-MS/MS analysis. While SPE is common, it can be time-consuming and expensive. This method employs a straightforward LLE procedure using acetonitrile for protein precipitation and analyte extraction, followed by a hexane wash to remove lipophilic contaminants [1]. This streamlined approach reduces solvent use and processing time while maintaining high accuracy and precision.

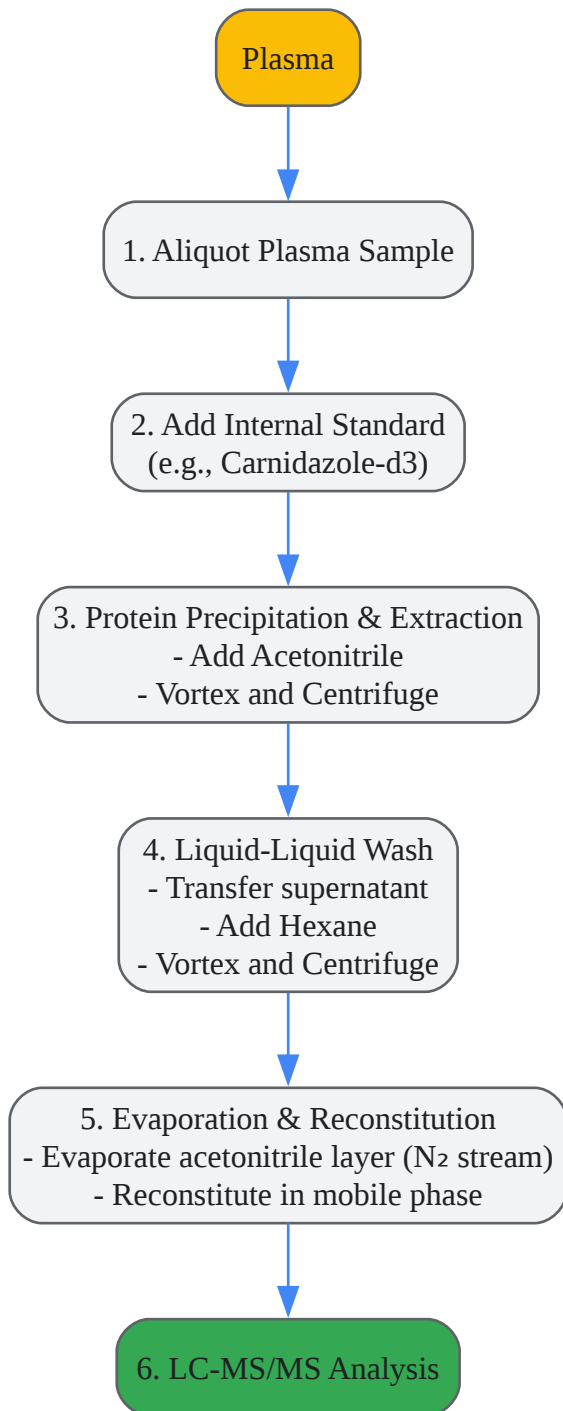
## Materials and Reagents

- **Analytes:** Carnidazole (and other nitroimidazoles if applicable).
- **Internal Standards:** Ideally, a deuterated internal standard like **Carnidazole-d3** should be used for optimal quantification. Add before the extraction step to correct for procedural losses.
- **Solvents:** Acetonitrile (HPLC or LC-MS grade), Hexane (HPLC grade).
- **Chemicals:** Sodium chloride (NaCl).

- **Equipment:** Micro-pipettes, vortex mixer, centrifuge, nitrogen evaporator, volumetric flasks, vials.
- **Instrumentation:** Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

## Detailed Experimental Protocol

The sample preparation workflow is summarized in the diagram below, followed by detailed step-by-step instructions.



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### Step 1: Sample Aliquot

- Pipette 1.0 mL of animal plasma (e.g., bovine, avian, ovine, porcine, or equine) into a clean glass centrifuge tube [1].

### Step 2: Add Internal Standard

- Add an appropriate volume of your internal standard solution (e.g., **Carnidazole-d3**) to the plasma sample. This corrects for variability in the extraction process.

### Step 3: Protein Precipitation and Extraction

- Add a specified volume of **acetonitrile** (e.g., 2-3 mL) to the plasma [1].
- Vortex the mixture vigorously for 1-2 minutes to ensure thorough deproteination.
- Centrifuge the samples at a sufficient speed (e.g., 3,000 - 4,000 rpm) for 5-10 minutes to form a solid pellet and a clear supernatant [1].

### Step 4: Liquid-Liquid Wash to Remove Lipids

- Transfer the clean acetonitrile (upper) layer to a new glass tube. Take care not to disturb the protein pellet.
- Add a volume of **n-hexane** (e.g., 1-2 mL) to the acetonitrile extract [1].
- Vortex the mixture for several minutes to allow hexane to partition non-polar, lipophilic contaminants.
- Centrifuge the mixture to achieve complete phase separation. Discard the upper hexane layer, which contains the washed-out lipids and other non-polar interferences.

### Step 5: Evaporation and Reconstitution

- Transfer the purified acetonitrile layer to a new tube.
- Evaporate the extract to dryness under a gentle stream of **nitrogen gas** at a moderate temperature (e.g., 40-45°C) [1].
- Reconstitute the dry residue in an appropriate volume of LC mobile phase (e.g., 200-500 µL). Vortex thoroughly to ensure complete dissolution.

### Step 6: LC-MS/MS Analysis

- Inject the reconstituted sample into the LC-MS/MS system for separation, detection, and quantification.

## Method Validation Summary

The original method from which this protocol is adapted was rigorously validated. The table below summarizes the key performance characteristics for the analytes, demonstrating the effectiveness of this SPE-free approach [1].

Validation Parameter	Performance Data	Comments
Analytes	10 Nitroimidazoles, including Carnidazole (CRZ)	Method is multi-analyte [1].
Accuracy	101% - 108%	Meets typical acceptance criteria (80-120%) [1].
Inter-assay Precision (CV%)	4.9% - 15.2%	Validated at 3 fortification levels [1].
Decision Limit (CC $\alpha$ )	0.5 - 1.6 ng mL <sup>-1</sup>	For Carnidazole, this value is at the lower end of the range [1].
Detection Capability (CC $\beta$ )	0.8 - 2.6 ng mL <sup>-1</sup>	For Carnidazole, this value is at the lower end of the range [1].
Absolute Recovery	50.4% - 72.7%	Consider using an internal standard for correction [1].

## Key Advantages and Considerations

- **Simplified Workflow:** The method is more straightforward and faster than SPE-based protocols, requiring less training and reducing costs [1].
- **Effective Clean-up:** The hexane wash step is crucial for removing fatty materials, minimizing matrix effects in the mass spectrometer [1].
- **Recovery Consideration:** The absolute recovery range is acceptable for residue analysis. The use of a stable isotope-labeled internal standard (**Carnidazole-d3**) is highly recommended to compensate for any recovery losses and ensure quantitative accuracy [1].

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## References

1. (PDF) Development and validation of a rapid method for ... [academia.edu]

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